![molecular formula C17H21N3O4S B2410452 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034270-48-7](/img/structure/B2410452.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide
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Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Benzofuran derivatives are found in many natural products and have a wide range of biological and pharmacological applications . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, one method involves the reaction of 2-acetylbenzofuran with Grignard reagents . Another method involves the reaction of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine .
Molecular Structure Analysis
The molecular structure of benzofuran consists of a benzene ring fused to a furan ring . The general formula of a benzofuran compound is C8H5O .
Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can react with Grignard reagents to form alkoxide intermediates, which can form either 2-substituted benzo[b]furans via a [1,2]-aryl migration or 3-substituted benzo[b]furans via a direct cyclization and dehydration sequence .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, 2-acetylbenzofuran has a molecular weight of 160.17 g/mol .
Scientific Research Applications
- The compound’s sulfonamide group is associated with antimicrobial properties. Researchers have explored its potential as an antibacterial and antifungal agent. By inhibiting enzymes involved in cell wall synthesis or nucleic acid replication, it could serve as a basis for novel drugs to combat infections .
- The benzofuran moiety in the compound has been linked to anti-inflammatory activity. It may modulate immune responses and reduce inflammation by targeting specific pathways. Investigating its effects on cytokines, prostaglandins, and other inflammatory mediators is crucial .
- The imidazole ring suggests potential enzyme inhibition. Researchers have studied its interaction with enzymes involved in diseases such as cancer, diabetes, and neurodegenerative disorders. Understanding its binding affinity and mechanism of action can guide drug development .
- The hydroxypropyl group and sulfonamide moiety can form coordination complexes with metal ions. This property has implications in metal-based therapies, including anticancer agents or metalloenzyme inhibitors. Investigating its metal-binding capacity is essential .
- The benzofuran-2-yl group contributes to the compound’s photophysical behavior. Researchers have explored its fluorescence, absorption spectra, and quantum yield. Applications include fluorescent probes, sensors, and imaging agents .
- The crystal structure elucidation of this compound provides insights into its packing arrangement. Researchers have studied intermolecular interactions (such as C–H···X and π···π contacts) using single-crystal X-ray diffraction. These findings impact material science, crystal engineering, and drug formulation .
Antimicrobial Activity
Anti-Inflammatory Effects
Enzyme Inhibition
Metal Ion Chelation
Photophysical Properties
Crystal Engineering and Solid-State Properties
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with improved biological activities and fewer side effects .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12(2)20-9-16(18-11-20)25(22,23)19-10-17(3,21)15-8-13-6-4-5-7-14(13)24-15/h4-9,11-12,19,21H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUXLBMHTCXELW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide |
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